molecular formula C11H12N2O2 B6154895 4-(1H-indazol-3-yl)butanoic acid CAS No. 1051929-63-5

4-(1H-indazol-3-yl)butanoic acid

Cat. No.: B6154895
CAS No.: 1051929-63-5
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indazol-3-yl)butanoic acid is a valuable chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research. This compound features an indazole heterocycle, a privileged scaffold in pharmaceutical agents, linked to a flexible butanoic acid chain. The carboxylic acid functional group makes it a versatile precursor for the synthesis of more complex molecules, primarily through amide coupling reactions to create potential protease inhibitors or receptor modulators. Its primary research value lies in its role as a key intermediate in the development of LPA1 receptor antagonists . The Lysophosphatidic Acid Receptor 1 (LPA1) is a G-protein-coupled receptor involved in various pathological processes , including pulmonary fibrosis, cancer, and neuropathic pain. By serving as a core structure, this compound enables researchers to explore structure-activity relationships and optimize drug candidates targeting this therapeutically relevant pathway. The compound is provided for research purposes and should be handled by qualified personnel in a laboratory setting. It is typically stored at -20°C, and its solubility should be confirmed in appropriate solvents like DMSO for biological assays.

Properties

CAS No.

1051929-63-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indazol-3-yl)butanoic acid typically involves the formation of the indazole ring followed by the attachment of the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-indazol-3-yl)butanoic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(1H-indazol-3-yl)butanoic acid with key analogs:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Functional Groups Applications References
This compound Indazole + butanoic acid C${11}$H${11}$N$2$O$2$ 217.22 (calculated) Indazole ring, carboxylic acid Protein kinase probes
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Quinazolinone + butanoic acid C${12}$H${12}$N$2$O$3$ 232.24 (calculated) Quinazolinone, carboxylic acid Pharmaceutical intermediates
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) Phenoxy + chloro/methyl + butanoic acid C${11}$H${13}$ClO$_3$ 228.67 Phenoxy ether, chloro, carboxylic acid Herbicide (HRAC Class O)
4-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid Pyrazole + ethoxycarbonyl + butanoic acid C${10}$H${14}$N$2$O$4$ 226.23 Pyrazole, ester, carboxylic acid Synthetic intermediate
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Phthalimide + butanoic acid C${12}$H${11}$NO$_4$ 233.22 (calculated) Phthalimide, carboxylic acid Antigen haptens

Key Research Findings

  • Biological Activity: The indazole moiety in this compound enables interactions with kinase ATP-binding pockets, making it valuable in developing paramagnetic probes for protein studies . In contrast, phenoxy analogs like MCPB act as synthetic auxin herbicides by mimicking plant hormones, disrupting growth regulation .
  • Synthesis Complexity: Indazole derivatives require multi-step coupling reactions (e.g., LiOH-mediated hydrolysis, EDC/HOBt-mediated amidation) , whereas phenoxy compounds like MCPB are synthesized via simpler nucleophilic substitutions .
  • Functional Group Impact: The phthalimide group in 4-(1,3-dioxoisoindol-2-yl)butanoic acid enhances stability and conjugation efficiency in antigen design .

Q & A

Q. What are the established synthetic routes for 4-(1H-indazol-3-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling indazole derivatives with butanoic acid precursors. For example, esterification reactions (e.g., acid-catalyzed condensation of indazole-3-carboxylic acid with bromobutanoic acid derivatives) followed by hydrolysis can yield the target compound. Optimization includes:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity product (>98%) .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the indazole ring (δ 7.2–8.1 ppm for aromatic protons) and butanoic acid chain (δ 2.3–2.8 ppm for methylene groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 231.2) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for derivatives with heavy atoms (e.g., bromine) to enhance diffraction quality .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data during structural elucidation of this compound derivatives?

Methodological Answer:

  • Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in flexible carboxylic acid derivatives .
  • Disorder modeling : For flexible side chains, apply PART instructions to refine occupancy of disordered atoms .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements that may distort bond lengths .

Q. How can computational chemistry be applied to predict the biological activity and binding mechanisms of this compound with potential therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., MAPK or PI3K), focusing on hydrogen bonding between the carboxylic acid group and catalytic lysine residues .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to correlate structural features with anti-inflammatory or anticancer activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly for derivatives with extended alkyl chains .

Q. What experimental approaches can validate the proposed mechanism of action for this compound in enzymatic inhibition studies?

Methodological Answer:

  • Enzyme Assays : Measure IC50_{50} values via fluorometric assays (e.g., NADPH depletion for oxidoreductases) using a Synergy H1 microplate reader .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) between the compound and purified enzyme targets .
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation status of ERK or Akt) in cell lines treated with 10–100 µM compound .

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound analogs?

Methodological Answer:

  • Meta-analysis : Normalize data using Z-score transformation to account for variability in assay conditions (e.g., cell type, incubation time) .
  • Structural Clustering : Group analogs by substituent position (e.g., para vs. meta bromine) to identify trends in activity .
  • Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Q. What are the best practices for designing stable formulations of this compound for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
  • Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to prolong half-life in rodent plasma .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.